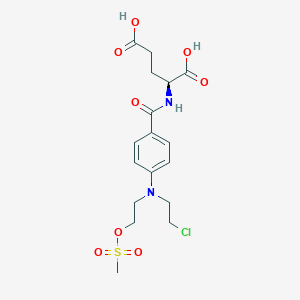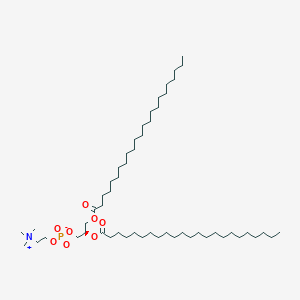
Preproatrial natriuretic factor (104-123)
説明
Preproatrial natriuretic factor (104-123) is a peptide fragment derived from the prohormone of atrial natriuretic factor. This peptide is known for its potent potassium excreting properties and plays a significant role in cardiovascular homeostasis by regulating blood pressure and fluid balance .
準備方法
Synthetic Routes and Reaction Conditions
Preproatrial natriuretic factor (104-123) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels. The peptide is then lyophilized for storage and transportation .
化学反応の分析
Types of Reactions
Preproatrial natriuretic factor (104-123) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.
Major Products Formed
The primary product formed is the peptide itself, with potential modifications depending on the specific reactions it undergoes. For example, oxidation of methionine residues can lead to methionine sulfoxide .
科学的研究の応用
Preproatrial natriuretic factor (104-123) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and regulation of ion channels.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, particularly in regulating blood pressure and fluid balance.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
作用機序
Preproatrial natriuretic factor (104-123) exerts its effects by binding to natriuretic peptide receptors, particularly guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA). This binding activates the receptor, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects such as vasodilation, diuresis, and natriuresis .
類似化合物との比較
Similar Compounds
Atrial Natriuretic Peptide (ANP): Another peptide derived from the same prohormone, known for its potent vasodilatory and diuretic effects.
Brain Natriuretic Peptide (BNP): Similar in function to ANP but primarily produced in the ventricles of the heart.
C-type Natriuretic Peptide (CNP): Involved in vasodilation and inhibition of cell proliferation
Uniqueness
Preproatrial natriuretic factor (104-123) is unique due to its strong potassium excreting properties, which are more pronounced than those of other natriuretic peptides. This makes it particularly valuable in research focused on potassium homeostasis and related cardiovascular functions .
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H171N31O28/c1-45(2)35-60(116-73(134)51(12)108-85(146)66(42-127)122-78(139)58(26-20-32-105-93(100)101)112-83(144)65(40-70(131)132)120-87(148)67(43-128)121-74(135)54(97)41-126)81(142)118-63(38-48(7)8)80(141)110-56(24-16-18-30-96)77(138)123-68(44-129)86(147)113-55(23-15-17-29-95)76(137)117-62(37-47(5)6)79(140)111-57(25-19-31-104-92(98)99)75(136)107-50(11)72(133)115-61(36-46(3)4)82(143)119-64(39-49(9)10)84(145)124-71(53(14)130)89(150)109-52(13)90(151)125-34-22-28-69(125)88(149)114-59(91(152)153)27-21-33-106-94(102)103/h45-69,71,126-130H,15-44,95-97H2,1-14H3,(H,107,136)(H,108,146)(H,109,150)(H,110,141)(H,111,140)(H,112,144)(H,113,147)(H,114,149)(H,115,133)(H,116,134)(H,117,137)(H,118,142)(H,119,143)(H,120,148)(H,121,135)(H,122,139)(H,123,138)(H,124,145)(H,131,132)(H,152,153)(H4,98,99,104)(H4,100,101,105)(H4,102,103,106)/t50-,51-,52-,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,71-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZROVYZANOHJC-IGEHTQFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H171N31O28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149929 | |
| Record name | Preproatrial natriuretic factor (104-123) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2183.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112160-83-5 | |
| Record name | Preproatrial natriuretic factor (104-123) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112160835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Preproatrial natriuretic factor (104-123) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide](/img/structure/B39427.png)





![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)



![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)


